![molecular formula C7H14N4 B3199074 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine CAS No. 1016753-32-4](/img/structure/B3199074.png)
2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
Overview
Description
2-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine, or MMPTA, is an important organic compound used in a variety of scientific research applications. It is an amine, which is an organic compound composed of nitrogen and hydrogen. MMPTA is a versatile compound because it can be used in a range of research studies, including biochemical and physiological effects. This article will discuss the synthesis method of MMPTA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, demonstrating good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Synthesis, Characterization, and Antimicrobial Studies
- Triazole-thiazolidine clubbed heterocyclic compounds have been synthesized and characterized, with studies indicating antimicrobial behavior (Rameshbabu et al., 2019).
Pharmacological Study of Thiazolidinones and Mannich Bases
- A study on 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showed antimicrobial and antitubercular activities, highlighting its pharmacological potential (Dave et al., 2007).
Synthesis and Crystal Structure Analysis
- Research focused on the crystal structure and synthesis of triazole derivatives, contributing to the understanding of their molecular properties (Dolzhenko et al., 2011).
Antileishmanial Activity and Theoretical Calculations
- 4-amino-1,2,4-triazole derivatives were studied for antileishmanial activity, with theoretical calculations using Density Functional Theory to understand structural and spectroscopic parameters (Süleymanoğlu et al., 2017).
Energetic Materials Research
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were studied as insensitive energetic materials, demonstrating their potential in this field (Yu et al., 2017).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities and cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Result of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines and antimicrobial activities .
properties
IUPAC Name |
2-methyl-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(8)7-10-9-4-11(7)3/h4-6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISXWQFHZCZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=CN1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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